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9-Ethyl-6-hydrazinyl-9h-purine
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Overview
Description
9-Ethyl-6-hydrazinyl-9H-purine is a chemical compound with the molecular formula C7H10N6. It is a derivative of purine, a heterocyclic aromatic organic compound that plays a crucial role in biochemistry, particularly in the structure of DNA and RNA.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 9-Ethyl-6-hydrazinyl-9H-purine typically involves the reaction of 9-ethyl-9H-purine with hydrazine. The reaction is carried out under controlled conditions to ensure the selective formation of the desired product. The general synthetic route can be summarized as follows:
Starting Material: 9-ethyl-9H-purine.
Reagent: Hydrazine hydrate.
Reaction Conditions: The reaction is usually conducted in a solvent such as ethanol or methanol at elevated temperatures (around 80-100°C) for several hours.
Industrial Production Methods
This would include optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance efficiency and yield .
Chemical Reactions Analysis
Types of Reactions
9-Ethyl-6-hydrazinyl-9H-purine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield hydrazine derivatives.
Substitution: The hydrazinyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like alkyl halides or acyl chlorides can be employed under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitroso or nitro derivatives, while substitution reactions can produce various alkyl or acyl derivatives .
Scientific Research Applications
9-Ethyl-6-hydrazinyl-9H-purine has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential anti-tumor activities.
Biology: The compound is used in studies related to enzyme inhibition and DNA/RNA interactions.
Materials Science: It is explored for its potential use in the development of novel materials with specific electronic or photonic properties.
Mechanism of Action
The mechanism of action of 9-Ethyl-6-hydrazinyl-9H-purine involves its interaction with molecular targets such as enzymes and nucleic acids. The hydrazinyl group can form covalent bonds with active sites of enzymes, leading to inhibition of their activity. Additionally, the compound can intercalate into DNA, disrupting its structure and function .
Comparison with Similar Compounds
Similar Compounds
9-Ethyl-9H-purine: Lacks the hydrazinyl group, making it less reactive in certain chemical reactions.
6-Hydrazinyl-9H-purine: Similar structure but without the ethyl group, affecting its solubility and reactivity.
Uniqueness
9-Ethyl-6-hydrazinyl-9H-purine is unique due to the presence of both the ethyl and hydrazinyl groups, which confer distinct chemical properties and reactivity. This dual functionality makes it a versatile compound for various applications in research and industry .
Biological Activity
9-Ethyl-6-hydrazinyl-9H-purine is a purine derivative that has garnered attention in medicinal chemistry for its potential biological activities, particularly in the context of cancer research and enzyme inhibition. This article delves into the compound's synthesis, biological mechanisms, and various research findings.
Molecular Characteristics:
- Molecular Formula: C7H10N6
- Molecular Weight: 178.20 g/mol
- CAS Number: 5427-21-4
- IUPAC Name: (9-ethylpurin-6-yl)hydrazine
Structural Representation:
Property | Value |
---|---|
InChI Key | PLZNXQYAVUAQNV-UHFFFAOYSA-N |
Canonical SMILES | CCN1C=NC2=C(N=CN=C21)NN |
Synthesis
The synthesis of this compound typically involves the reaction of 9-ethyl-9H-purine with hydrazine under controlled conditions, often using solvents like ethanol or methanol at elevated temperatures (80-100°C) for several hours. This method ensures selective formation of the desired product with high yields.
The biological activity of this compound is primarily attributed to its interactions with enzymes and nucleic acids:
- Enzyme Inhibition: The hydrazinyl group can form covalent bonds with active sites on enzymes, inhibiting their activity.
- DNA Intercalation: The compound can intercalate into DNA, disrupting its structure and function, which may lead to cytotoxic effects on rapidly dividing cells such as cancer cells .
Antitumor Activity
Recent studies have highlighted the compound's potential as an antitumor agent:
- A study demonstrated that derivatives of ethyl-substituted 9H purines exhibit significant activity against various cancer cell lines, including cervical cancer cells. The mechanism involves inducing apoptosis in tumor cells, as evidenced by assays that measure cell viability and proliferation .
Cell Line | IC50 (μM) | Effect |
---|---|---|
HeLa | 0.166 | Induces apoptosis |
MCF7 | 0.166 | Higher efficacy than paclitaxel |
Case Studies
- In Vitro Studies:
- Molecular Docking Studies:
Research Applications
The compound is not only limited to antitumor applications but also shows promise in:
- Medicinal Chemistry: As a scaffold for developing new therapeutic agents targeting various diseases.
- Biochemical Research: Investigating enzyme mechanisms and DNA interactions, providing insights into cellular processes.
Properties
CAS No. |
5427-21-4 |
---|---|
Molecular Formula |
C7H10N6 |
Molecular Weight |
178.20 g/mol |
IUPAC Name |
(9-ethylpurin-6-yl)hydrazine |
InChI |
InChI=1S/C7H10N6/c1-2-13-4-11-5-6(12-8)9-3-10-7(5)13/h3-4H,2,8H2,1H3,(H,9,10,12) |
InChI Key |
PLZNXQYAVUAQNV-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C=NC2=C(N=CN=C21)NN |
Origin of Product |
United States |
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